molecular formula C22H24N2O3 B4932849 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine

Cat. No.: B4932849
M. Wt: 364.4 g/mol
InChI Key: LAFHAXSCASVANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural substances in the body that bind to cannabinoid receptors and have various physiological effects. By inhibiting FAAH, URB597 increases the levels of endocannabinoids and enhances their effects. URB597 has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide and other endocannabinoids in the body, which can have various physiological effects. Anandamide is known to bind to cannabinoid receptors in the brain and other parts of the body, and has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids in the body, which can have analgesic, anxiolytic, and anti-inflammatory effects. This compound has also been shown to decrease the levels of prostaglandins, which are inflammatory mediators. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and neuroprotection.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it specifically targets this enzyme without affecting other enzymes or receptors. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. This compound is also relatively stable and has a long half-life, which allows for sustained inhibition of FAAH. However, this compound has some limitations as well. It is a synthetic compound that must be synthesized using specialized equipment and expertise, which can be time-consuming and expensive. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine. One area of interest is its potential use in the treatment of pain, anxiety, and inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans for these indications. Another area of interest is its potential use in the treatment of addiction and neurodegenerative diseases. Preclinical studies have shown promising results in animal models, but further research is needed to determine whether these effects translate to humans. Finally, there is interest in developing new and more selective inhibitors of FAAH that may have improved safety and efficacy profiles compared to this compound.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine can be synthesized using a multistep process involving several chemical reactions. The starting materials are 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 4-vinylbenzoyl chloride, which are reacted to form the intermediate 2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)hydrazine. This intermediate is then reacted with piperidine to form this compound. The synthesis of this compound requires specialized equipment and expertise, and must be performed in a carefully controlled environment to ensure safety and purity.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to have analgesic, anxiolytic, and anti-inflammatory effects. It has also been studied for its potential use in the treatment of addiction, neurodegenerative diseases, and cancer. Clinical trials of this compound are currently underway to evaluate its safety and efficacy in humans.

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-16-5-7-17(8-6-16)22(25)24-11-3-4-19(15-24)23-18-9-10-20-21(14-18)27-13-12-26-20/h2,5-10,14,19,23H,1,3-4,11-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFHAXSCASVANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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